2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
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Overview
Description
The compound “2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one” is a type of organic compound. The hydroxymethyl group (−CH2OH) is an alcohol, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, hydroxymethylation is a common chemical reaction that installs the CH2OH group . A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds .Scientific Research Applications
Organometallic Chemistry : In a study by Nogai and Schmidbaur (2004), 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one was involved in dehydrogenative Ga−Ga coupling and hydrogallation in gallium hydride complexes. This showcases its application in complex organometallic synthesis and reactions (Nogai & Schmidbaur, 2004).
Synthetic Chemistry : Dai Gui (2004) synthesized a compound from 2,3,5-trimethylpyridine, which involved transformations of this compound. This indicates its role in the synthesis of more complex chemical structures (Dai Gui, 2004).
Catalysis and Material Science : A study by Dieterich et al. (1973) described new syntheses for 3,5-dialkylpyridines using petrochemical compounds, with this compound being a key intermediate. This highlights its significance in developing materials and catalysts (Dieterich et al., 1973).
Pharmaceutical Chemistry : Kulakov et al. (2017) utilized derivatives of this compound for synthesizing compounds with analgesic activity. This reflects its potential in drug discovery and pharmaceutical research (Kulakov et al., 2017).
Nuclear Magnetic Resonance (NMR) pH Indicators : Amrollahi (2014) researched the synthesis of 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, a variant of this compound, for use as 19F NMR pH indicators. This application is significant in analytical chemistry and diagnostics (Amrollahi, 2014).
Bioconjugation and Antioxidant Studies : Puglisi et al. (2012) investigated the antioxidant activity of deferiprone-cyclodextrin conjugates and their iron(III) complexes, involving the use of this compound. This research contributes to understanding the role of such compounds in mitigating oxidative stress (Puglisi et al., 2012).
Magnetic and Optical Properties in Lanthanide Clusters : Alexandropoulos et al. (2011) used 2-(Hydroxymethyl)pyridine in 4f metal chemistry to create lanthanide clusters with unique magnetic and optical properties, demonstrating its utility in material sciences (Alexandropoulos et al., 2011).
Properties
IUPAC Name |
2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJWGGYPDKWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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